Poligodial;Tadeonal

Description

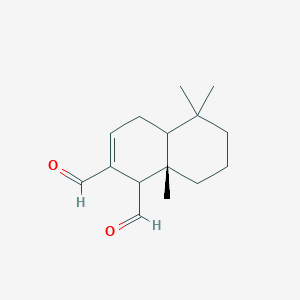

Poligodial (synonym: Tadeonal; CAS 6754-20-7) is a bicyclic drimane-type sesquiterpene dialdehyde with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol . It was first isolated from Persicaria hydropiper (water pepper) and is also found in Drimys winteri, Warburgia salutaris, and marine organisms . Poligodial exhibits diverse biological activities, including antifungal, antibiotic, insect antifeedant, cytotoxic, anti-inflammatory, and antinociceptive properties . Its mechanism of action involves disrupting fungal cell membranes and inhibiting TRPV1 receptors for pain relief .

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde |

InChI |

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12?,13?,15-/m1/s1 |

InChI Key |

AZJUJOFIHHNCSV-SSDMNJCBSA-N |

Isomeric SMILES |

C[C@]12CCCC(C1CC=C(C2C=O)C=O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C |

Origin of Product |

United States |

Preparation Methods

Poligodial can be efficiently extracted and isolated from Tasmannia lanceolata (Tasmanian native pepper) using a rapid pressurized hot water extraction (PHWE) technique . This method utilizes an unmodified household espresso machine, making it a simple and cost-effective approach . The extraction process yields poligodial in gram-scale quantities (3.3% w/w) . Additionally, poligodial can be semi-synthesized into closely related sesquiterpene natural products such as drimendiol, (−)-drimenol, and (+)-euryfuran .

Chemical Reactions Analysis

Aldehyde-Specific Reactivity

The two aldehyde groups (-CHO) in poligodial participate in nucleophilic addition reactions, forming covalent bonds with biological nucleophiles such as amino (-NH₂) and thiol (-SH) groups .

Key Reaction Pathways

Enzyme Interactions

Poligodial disrupts membrane-bound ATPases through direct binding:

Mitochondrial ATPase Inhibition

-

IC₅₀ : 3.13 µg/ml (comparable to fungicidal concentration) .

-

Mechanism : Binds to the F₀ subunit, blocking proton translocation and ATP synthesis .

| ATPase Type | Inhibition (%) at 3.13 µg/ml | pH Dependence |

|---|---|---|

| Mitochondrial | 75% (pH 8.5) | Alkaline conditions enhance binding |

| Vacuolar | <20% (pH 5.7) | Minimal interaction |

Membrane Disruption

As a nonionic surfactant, poligodial destabilizes lipid-protein interfaces in fungal membranes :

-

Critical Micelle Concentration (CMC) : ~10 µM.

-

Outcome : Denaturation of integral membrane proteins, leading to cell lysis.

Antifungal Efficacy

| Fungal Species | MIC (µg/ml) | MFC (µg/ml) |

|---|---|---|

| Saccharomyces cerevisiae | 1.56 | 3.13 |

| Candida albicans | 10 | 15 |

Receptor Activation

Poligodial activates transient receptor potential (TRP) channels via covalent modification:

-

TRPA1 Activation : Irreversible binding to cysteine residues (EC₅₀: 3 µM) .

-

TRPV1 Activation : Partial agonism, inducing calcium influx (EC₅₀: 10 µM).

Metabolic Interactions

In Botrytis cinerea, poligodial triggers:

-

Vacuolar alkalinization (ΔpH: +1.2 units at 25 µg/ml).

-

Calcium dysregulation : 2.5-fold increase in cytosolic Ca²⁺.

Oxidative Pathways

Though less studied, poligodial undergoes oxidation in vitro:

-

Oxidation Product : Drimane carboxylic acid (observed in pH 7.4 buffer).

-

Reduction Potential : Aldehydes reduced to alcohols by NADPH-dependent enzymes (hypothesized) .

Synthetic Modifications

Derivatization studies reveal:

-

Acetylation : Aldehydes converted to acetals (reduced bioactivity).

-

Hydrogenation : Diene system saturation abolishes antifungal properties .

Stability Considerations

Scientific Research Applications

Tadeonal, also known as Polygodial, is a naturally occurring sesquiterpene dialdehyde found in various plants. It exhibits a range of biological activities, making it a compound of interest in scientific research with applications in chemistry, biology, medicine, and industry .

Chemistry

Tadeonal serves as a scaffold for synthesizing sesquiterpene natural products like drimendiol, drimenol, and euryfuran.

Biology

Tadeonal exhibits antifungal and antimicrobial activities, making it a candidate for developing new antimicrobial agents. Polygodial's antifungal action disrupts the lipid-protein interface of integral proteins nonspecifically, denaturing their functional conformation. It triggers vacuolar alkalinization, increases Ca2+ influx, and inhibits glucose-induced Ca2+ signaling . It also interacts with enzymes, proteins, and other biomolecules, affecting the growth of fungal pathogens.

Medicine

Tadeonal has anticancer properties, particularly in castration-resistant prostate cancer cell lines, by inducing oxidative stress and activating apoptotic signaling. Research indicates that Polygodial induces a rapid and sustained Ca2+ influx across the plasma membrane, leading to enhanced organellar Ca2+ storage . In vivo experiments have confirmed that it reduces tumor growth without significant toxicity to major organs, highlighting its potential as a therapeutic agent .

Industry

Tadeonal's insect antifeedant properties make it a potential natural insecticide for agricultural applications. It causes aversion to feeding in several insect species by binding to amino groups in the insects' digestive systems, disrupting normal feeding behavior.

Tadeonal has diverse biological activities, including antifungal, antimicrobial, and insecticidal properties.

Antifungal and Antimicrobial Properties

Tadeonal exhibits antifungal activity by disrupting the lipid-protein interface of fungal cell membranes. It acts as a nonionic surfactant, leading to cell lysis and death, effectively inhibiting the growth of various fungi.

Inhibition Concentrations of Tadeonal on Fungal Species

| Fungal Species | Inhibition Concentration (µg/mL) |

|---|---|

| Candida albicans | 10 |

| Aspergillus niger | 15 |

| Trichophyton rubrum | 12 |

Insecticidal and Antifeedant Activity

Tadeonal has been identified as an effective insect antifeedant, affecting several insect species by causing aversion to feeding, which leads to starvation. The compound's mechanism involves binding to amino groups in the insects' digestive systems, thereby disrupting normal feeding behavior.

Biochemical Properties

Polygodial interacts with various enzymes, proteins, and other biomolecules and can affect the growth of normal and resistant isolates of Botrytis cinerea, a fungal pathogen.

Cellular Effects

Polygodial influences cell function by affecting cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Polygodial exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. A major target of polygodial in yeast is mitochondrial ATP synthase, and reduction of the ATP supply leads to a suppression of Pma1 ATPase activity .

Preparation Methods

Tadeonal can be efficiently extracted and isolated from Tasmannia lanceolata (Tasmanian native pepper) using a rapid pressurized hot water extraction technique.

Chemical Reactions Analysis

Mechanism of Action

Poligodial exerts its effects through multiple mechanisms. Its primary antifungal action is as a nonionic surfactant, disrupting the lipid-protein interface of integral proteins and denaturing their functional conformation . Poligodial also permeates cells by passive diffusion across the plasma membrane and reacts with various intracellular compounds . Additionally, poligodial activates transient receptor potential vanilloid subtype 1 (TRPV1) channels, contributing to its biological activities . It has been shown to trigger vacuolar alkalinization, increase calcium influx, and inhibit glucose-induced calcium signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Poligodial belongs to the drimane sesquiterpene family, which includes structurally and functionally related compounds such as warburganal , pereniporin A/B , and isotadeonal . Below is a detailed comparison:

Structural Comparison

| Compound | Chemical Structure | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Poligodial | Drim-7-ene-11,12-dial | C₁₅H₂₂O₂ | Bicyclic skeleton with two aldehyde groups |

| Warburganal | Drimane derivative with aldehyde groups | Likely C₁₅H₂₂O₂ | Similar to Poligodial; positional isomerism |

| Pereniporin A | Oxidized drimane derivative | Not specified | Additional hydroxyl or epoxy groups |

| Isotadeonal | Isomer of Tadeonal | C₁₅H₂₂O₂ | Stereochemical variation in aldehyde positions |

- Poligodial and warburganal are positional isomers, differing in the arrangement of aldehyde groups on the drimane backbone .

- Isotadeonal is a stereoisomer of Poligodial, isolated from Drimys winteri .

- Pereniporin A/B are semi-synthetic derivatives with oxidized functional groups, synthesized from dihydrozamoranic acid .

Research Findings and Data Tables

Table 1: Cytotoxic Effects on Glioblastoma Cells (U87 Line)

| Compound | IC₅₀ (24 h) | IC₅₀ (48 h) | 3D Culture Efficacy (Matrigel) |

|---|---|---|---|

| Poligodial | >20 µM | 50 µM | High (cell death at 50–100 µM) |

| DR-P10 | >50 µM | 100 µM | Moderate |

| DR-P27 | >20 µM | 20 µM | Low (loss of efficacy) |

Table 2: Antifungal Activity

| Compound | Target Organisms | Mechanism |

|---|---|---|

| Poligodial | S. cerevisiae, C. utilis | Membrane disruption via aldehyde groups |

| Warburganal | Not specified | Likely similar to Poligodial |

Q & A

Basic Research Questions

Q. What are the recommended in vitro models for evaluating Poligodial’s cytotoxic effects, and how do 2D vs. 3D models influence outcomes?

- Methodological Answer :

- Use 2D monolayer cultures for preliminary cytotoxicity screening (e.g., viability assays like MTT or resazurin).

- Transition to 3D models (e.g., Matrigel-based spheroids) to better mimic tumor microenvironments. Evidence shows Poligodial exhibits higher efficacy in 3D systems, with significant effects at 50–100 μM concentrations after 48-hour exposure .

- Key Controls : Standardize oxygen tension, nutrient gradients, and cell-matrix interactions between models to isolate variables affecting cytotoxicity.

Q. What standard assays are used to assess Poligodial’s antifungal activity, and what are key experimental design considerations?

- Methodological Answer :

- Time-kill assays : Measure fungicidal vs. fungistatic activity by exposing strains (e.g., S. cerevisiae, C. utilis) to Poligodial for defined intervals (e.g., 10–60 minutes). Membrane disruption can be quantified via propidium iodide uptake .

- Synergy testing : Combine Poligodial with azoles (e.g., miconazole) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Poligodial’s surfactant properties enhance azole penetration by disrupting lipid-protein interfaces .

- Controls : Include untreated cells and solvent-only groups (e.g., DMSO) to account for vehicle effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in Poligodial’s cytotoxic efficacy between 2D and 3D cellular models?

- Methodological Answer :

- Comparative Analysis : Replicate experiments across both models using identical concentrations (e.g., 50–100 μM) and exposure times. Evidence suggests 3D systems amplify Poligodial’s pro-apoptotic effects due to altered cell signaling in matrix-embedded environments .

- Pathway Profiling : Use transcriptomics (RNA-seq) or proteomics to identify differential activation of death pathways (e.g., apoptosis, necrosis) between models.

- Data Triangulation : Validate findings with orthogonal assays (e.g., caspase-3 activation for apoptosis, LDH release for necrosis) .

Q. What advanced techniques can elucidate the cell death pathways activated by Poligodial in glioblastoma models?

- Methodological Answer :

- Flow Cytometry : Detect apoptotic markers (e.g., Annexin V/PI staining) and autophagy flux (LC3-II/I ratio) in treated cells.

- Pharmacological Inhibition : Apply pathway-specific inhibitors (e.g., Z-VAD-FMK for caspases, chloroquine for autophagy) to isolate mechanisms.

- Single-Cell Analysis : Use high-content imaging or scRNA-seq to resolve heterogeneity in death responses within 3D spheroids .

Q. What experimental strategies optimize the study of Poligodial’s surfactant properties in fungal membrane disruption?

- Methodological Answer :

- Electron Microscopy : Use TEM to visualize membrane ultrastructure changes (e.g., vesicle formation in S. cerevisiae after 10-minute exposure to Poligodial) .

- ATPase Activity Assays : Quantify H+ ATPase inhibition in fungal membranes via spectrophotometric phosphate release. Poligodial disrupts proton gradients critical for nutrient transport .

- Lipidomics : Profile membrane lipid composition shifts (e.g., ergosterol depletion) using LC-MS.

Key Considerations for Methodological Rigor

- Ethical and Reproducibility Standards : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

- Statistical Reporting : Follow Nature Research guidelines for detailing sample sizes, statistical tests, effect sizes, and confidence intervals .

- Data Availability : Deposit raw datasets and analysis code in repositories like GitHub to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.